AC1Q3QWB

Description

Properties

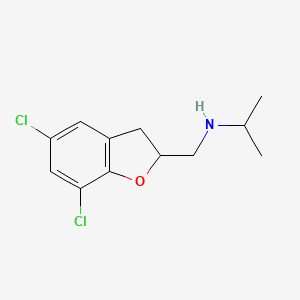

Molecular Formula |

C12H15Cl2NO |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C12H15Cl2NO/c1-7(2)15-6-10-4-8-3-9(13)5-11(14)12(8)16-10/h3,5,7,10,15H,4,6H2,1-2H3 |

InChI Key |

FCFGRTQYVIIVRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CC2=C(O1)C(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AC1Q3QWB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC1Q3QWB, also known as AQB, is an experimentally identified small-molecule compound that functions as a selective inhibitor of the interaction between the long non-coding RNA (lncRNA) HOTAIR and the Enhancer of Zeste Homolog 2 (EZH2), a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In various cancers, including glioma, breast, and endometrial cancer, the overexpression of HOTAIR facilitates the recruitment of PRC2 to specific gene promoters, leading to the epigenetic silencing of tumor suppressor genes via trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][4][5] this compound physically disrupts the HOTAIR-EZH2 binding, thereby preventing the localization of PRC2 to these target genes. This action lifts the repressive H3K27me3 marks, reactivates the expression of critical tumor suppressors, and consequently inhibits cancer cell proliferation, metastasis, and induces cell cycle arrest.[1][4][6] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Disrupting the HOTAIR-PRC2 Axis

The primary mechanism of this compound (AQB) is its selective interference with the protein-RNA interaction between EZH2 and the lncRNA HOTAIR.[1][2] This interaction is critical in pathological states where HOTAIR is overexpressed, acting as a scaffold to guide the PRC2 complex to target gene loci.

-

Direct Binding Disruption : Identified through high-throughput screening and molecular docking, this compound directly obstructs the binding interface between HOTAIR and EZH2.[1][3][5]

-

Inhibition of PRC2 Recruitment : By preventing the HOTAIR-EZH2 interaction, this compound effectively blocks the recruitment of the entire PRC2 complex to the promoters of target tumor suppressor genes.[1][2]

-

Reactivation of Tumor Suppressor Genes : The absence of PRC2 at these sites leads to a reduction in H3K27me3 repressive marks. This epigenetic modification allows for the re-expression of silenced tumor suppressor genes.[1][4] Key reactivated genes include:

-

APC2 : Leads to the degradation of β-catenin and suppression of the Wnt/β-catenin signaling pathway.[1][3]

-

CDKN1A (p21) and SOX17 : Promotes cell cycle arrest and impedes proliferation, migration, and invasion in endometrial cancer.[4]

-

CWF19L1 : Results in the degradation of CDK4/6 and subsequent G1 phase cell cycle arrest in glioma.[6][7]

-

This cascade of events culminates in potent anti-tumor activity in cancer cells characterized by high levels of both HOTAIR and EZH2.[1][5]

Figure 1. Mechanism of this compound in disrupting HOTAIR-mediated gene silencing.

Downstream Signaling Pathway Effects

The reactivation of tumor suppressor genes by this compound leads to the modulation of key oncogenic signaling pathways.

Wnt/β-catenin Signaling

In breast cancer models, this compound upregulates the tumor suppressor APC2.[1] APC2 is a crucial component of the β-catenin destruction complex. Its reactivation leads to the degradation of β-catenin, thereby suppressing the Wnt signaling pathway, which is known to drive tumor growth and metastasis.[1][3]

Cell Cycle Regulation (CDK4/6)

In glioma, this compound treatment upregulates CWF19L1.[7] This leads to the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle.[6][7] The reduction in CDK4/6 activity prevents the phosphorylation of the retinoblastoma (RB) protein, causing the cell cycle to arrest in the G1 phase and inhibiting proliferation.[6]

Figure 2. Key signaling pathways modulated by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies, demonstrating its potency and synergistic potential with other anti-cancer agents.

| Parameter | Cell Line / Model | Value / Result | Reference |

| IC50 (HOTAIR-EZH2) | MDA-MB-231 (Breast Cancer) | ~40 nM | [1] |

| Tumor Growth Inhibition | MDA-MB-231 Orthotopic Model | Significant inhibition at 50 mg/kg | [3] |

| Synergistic Effect | Breast Cancer & Glioblastoma PDX Models | Low doses of AQB enhance the efficacy of DZNep (EZH2 inhibitor) | [1][5] |

| Synergistic Effect | Endometrial Cancer Cells | Enhances the efficacy of Tazemetostat (B611178) (EZH2 inhibitor) | [4] |

| Synergistic Effect | Glioma Cells & PDX Models | Enhances cell cycle inhibition of Palbociclib (B1678290) (CDK4/6 inhibitor) | [6] |

Key Experimental Protocols

The mechanism of this compound was elucidated using a series of specialized molecular biology techniques.

RNA Immunoprecipitation (RIP) Assay

-

Objective : To quantify the interaction between EZH2 and HOTAIR in cells following treatment with this compound.

-

Methodology :

-

MDA-MB-231 cells were treated with varying doses of this compound.

-

Cells were lysed, and cell extracts were incubated with magnetic beads conjugated with an antibody against EZH2 to pull down the EZH2 protein and any associated RNA.

-

After washing, the co-precipitated RNA was purified.

-

The amount of HOTAIR lncRNA was quantified using reverse transcription-quantitative PCR (RT-qPCR). A dose-dependent decrease in recovered HOTAIR indicates disruption of the interaction.[1]

-

Chromatin Isolation by RNA Purification (ChIRP)

-

Objective : To confirm the disruption of HOTAIR's association with EZH2 at specific chromatin sites.

-

Methodology :

-

MDA-MB-231 cells were treated with this compound (e.g., 40 nM) or a DMSO control.

-

Cells were cross-linked to preserve protein-RNA interactions.

-

Cell lysates were sonicated and hybridized with biotin-labeled antisense oligos targeting HOTAIR.

-

Streptavidin magnetic beads were used to capture the HOTAIR-bound chromatin complexes.

-

The protein fraction was eluted and analyzed by Western blot for the presence of EZH2. A reduced amount of EZH2 in the this compound-treated sample confirms the compound's disruptive effect.[1][5]

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective : To measure the occupancy of EZH2 and the abundance of H3K27me3 marks at the promoter regions of target tumor suppressor genes.

-

Methodology :

-

Cells (e.g., MDA-MB-231) were treated with this compound for a specified duration (e.g., 24 hours).

-

Chromatin was cross-linked, extracted, and sheared.

-

Specific antibodies against EZH2 or H3K27me3 were used to immunoprecipitate the chromatin complexes.

-

The cross-links were reversed, and the associated DNA was purified.

-

qPCR was performed using primers for the promoter regions of target genes (e.g., HOXD10, PCDH10) to quantify their enrichment. A decrease in enrichment indicates reduced PRC2 binding and repressive mark deposition.[1]

-

Figure 3. Logical workflow of key experiments for mechanism validation.

Conclusion and Therapeutic Potential

This compound is a promising small-molecule inhibitor that targets a key epigenetic pathway dysregulated in several cancers. By disrupting the HOTAIR-EZH2 interaction, it prevents the PRC2-mediated silencing of tumor suppressor genes, leading to significant anti-tumor effects.[1][2][3] Its ability to synergize with other epigenetic modifiers (DZNep, Tazemetostat) and cell cycle inhibitors (Palbociclib) highlights its potential as a component of combination therapies for treating aggressive malignancies like glioblastoma, breast cancer, and endometrial cancer.[1][4][6] Further preclinical and clinical investigation is warranted to fully explore the therapeutic utility of this compound.

References

- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep [thno.org]

- 6. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

AC1Q3QWB: A Targeted Disruptor of the HOTAIR-EZH2 Oncogenic Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The long non-coding RNA (lncRNA) HOTAIR is a critical player in epigenetic regulation and is frequently overexpressed in a variety of cancers, where it contributes to tumorigenesis, metastasis, and therapeutic resistance. A key mechanism of HOTAIR's oncogenic function is its interaction with the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase complex. HOTAIR guides PRC2 to specific gene loci, leading to the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) and subsequent transcriptional silencing of tumor suppressor genes. The core catalytic subunit of PRC2, EZH2, is the direct binding partner of HOTAIR. The disruption of the HOTAIR-EZH2 interaction presents a promising therapeutic strategy to reverse this epigenetic silencing and reactivate tumor suppressor pathways.

This technical guide provides a comprehensive overview of AC1Q3QWB (also known as AQB), a novel small-molecule inhibitor designed to selectively disrupt the interaction between HOTAIR and EZH2. We will delve into its mechanism of action, present key quantitative data from preclinical studies, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound was identified through high-throughput screening and molecular docking as a selective and efficient disruptor of the HOTAIR-EZH2 interaction.[1][2][3] By binding to EZH2, this compound sterically hinders its interaction with HOTAIR, thereby preventing the recruitment of the PRC2 complex to target gene promoters.[1] This leads to a reduction in H3K27me3 marks at these loci and the subsequent reactivation of silenced tumor suppressor genes.

One of the key downstream effects of this compound is the upregulation of Adenomatous Polyposis Coli 2 (APC2), a known tumor suppressor.[1][2] Increased APC2 expression leads to the degradation of β-catenin, a central component of the Wnt signaling pathway.[1][2] The resulting suppression of the Wnt/β-catenin signaling cascade contributes to the inhibition of tumor growth and metastasis.[1][2]

Furthermore, this compound has been shown to upregulate other tumor suppressor genes, including CWF19L1 in glioma, and CDKN1A and SOX17 in endometrial cancer, highlighting its broad anti-tumor potential.[4][5]

Signaling Pathway of HOTAIR-EZH2 and this compound Intervention

Caption: HOTAIR-EZH2 signaling and this compound intervention.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| HOTAIR-EZH2 Interaction IC50 | MDA-MB-231 | 42.47 nM | [1] |

| Cell Viability IC50 (40 µM) | Glioblastoma & Breast Cancer Lines | Significant clonogenic growth reduction | [1] |

| Cell Viability IC50 (Palbociclib) | U87 | 11 µM | [4] |

| Cell Viability IC50 (Palbociclib) | N33 | 12 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Group | Dosage | Outcome | Reference |

| Orthotopic Breast Cancer | This compound | 50 mg/kg | Significantly lower tumor weight and reduced lung metastasis compared to control. | [6] |

| Orthotopic Breast Cancer & Glioblastoma PDX | This compound + DZNep (low doses) | 0.2 mg/kg (AQB) | Potent inhibition of tumor growth and metastasis; superior to single-agent treatment. | [4] |

| Glioblastoma PDX | This compound + Palbociclib (B1678290) | 100 mg/kg (each) | More effective inhibition of tumor formation than single-agent treatment. | [7] |

| Endometrial Cancer | This compound + Tazemetostat (B611178) (low doses) | Not specified | Enhanced anti-tumor efficacy of Tazemetostat. | [5] |

Table 3: Gene and Protein Expression Changes Induced by this compound

| Gene/Protein | Cancer Type | Treatment | Change | Reference |

| APC2 | Glioblastoma, Breast Cancer | 40 µM this compound | Significantly elevated mRNA and protein levels. | [1] |

| β-catenin, p-β-catenin (Ser675) | Glioblastoma, Breast Cancer | 200 nM this compound | Decreased protein levels in nucleus and cytosol. | [1] |

| CWF19L1 | Glioma | This compound | Significantly upregulated. | [4] |

| CDK4/6 | Glioma | This compound | Degradation. | [4] |

| CDKN1A, SOX17 | Endometrial Cancer | This compound + Tazemetostat | Synergistically increased expression. | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are detailed protocols for the key experiments used to characterize this compound as a HOTAIR-EZH2 interaction disruptor.

Experimental Workflow for this compound Discovery and Validation

Caption: Workflow for this compound discovery and validation.

RNA Immunoprecipitation (RIP) Assay

This protocol is for assessing the effect of this compound on the interaction between EZH2 and HOTAIR.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

This compound

-

DMSO (vehicle control)

-

RIP buffer

-

Antibodies: anti-EZH2, normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

RNA extraction kit

-

RT-qPCR reagents

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for the desired time.

-

Cell Lysis: Harvest and lyse cells in RIP buffer to release nuclear contents.

-

Immunoprecipitation:

-

Pre-clear cell lysates with protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with anti-EZH2 antibody or IgG control overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein-RNA complexes.

-

-

Washes: Wash the beads multiple times with RIP wash buffer to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using an RNA extraction kit.

-

RT-qPCR Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of HOTAIR co-immunoprecipitated with EZH2. The relative amount of HOTAIR is normalized to the input.

Chromatin Isolation by RNA Purification (ChIRP) Assay

This protocol is used to confirm the disruption of HOTAIR's association with chromatin-bound EZH2 by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

Cross-linking agent (e.g., glutaraldehyde)

-

Lysis buffer

-

Sonication equipment

-

Biotinylated antisense probes targeting HOTAIR

-

Streptavidin magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Western blotting reagents

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link RNA-protein-DNA complexes in vivo.

-

Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.

-

Hybridization: Hybridize the chromatin with biotinylated probes specific to HOTAIR.

-

Capture: Capture the biotinylated probe-HOTAIR-chromatin complexes using streptavidin magnetic beads.

-

Washes: Perform stringent washes to remove non-specifically bound material.

-

Elution: Elute the captured complexes from the beads.

-

Protein Analysis: Reverse the cross-links and analyze the protein fraction (specifically for EZH2) by Western blotting to determine the amount of EZH2 pulled down with HOTAIR.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the effect of this compound on the recruitment of EZH2 and the deposition of H3K27me3 at specific gene promoters.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

Cross-linking agent (e.g., formaldehyde)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonication equipment

-

Antibodies: anti-EZH2, anti-H3K27me3, normal rabbit IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters (e.g., APC2, HOXD10)

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes with formaldehyde (B43269) and then quench with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin.

-

Immunoprecipitation:

-

Pre-clear the chromatin.

-

Incubate the chromatin with anti-EZH2, anti-H3K27me3, or IgG control antibodies overnight.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and DNA Purification: Elute the chromatin, reverse the cross-links, and purify the DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of EZH2 and H3K27me3.

Synergistic Combinations

This compound has demonstrated synergistic anti-tumor effects when combined with other targeted therapies.

-

With DZNep: DZNep is an inhibitor of S-adenosyl-L-homocysteine hydrolase, which leads to the degradation of the PRC2 complex. The combination of low-dose this compound and DZNep results in enhanced tumor cell killing compared to either agent alone.[1][2]

-

With Palbociclib: Palbociclib is a CDK4/6 inhibitor that induces G1 cell cycle arrest. The combination of this compound and palbociclib is more effective at inhibiting the growth of glioma cells than either drug used as a monotherapy.[4][7]

-

With Tazemetostat: Tazemetostat is a selective EZH2 inhibitor. This compound enhances the efficacy of tazemetostat in suppressing endometrial cancer cell proliferation, migration, and invasion.[3][5]

Conclusion and Future Directions

This compound is a promising preclinical candidate that selectively targets the HOTAIR-EZH2 interaction, a key oncogenic driver in multiple cancers. Its ability to reverse epigenetic silencing and reactivate tumor suppressor genes, particularly through the Wnt/β-catenin pathway, provides a strong rationale for its further development. The synergistic effects observed with other targeted agents open up possibilities for combination therapies that could overcome resistance and improve patient outcomes. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, identifying predictive biomarkers for patient stratification, and ultimately, advancing this compound into clinical trials. This novel approach of targeting lncRNA-protein interactions represents a significant advancement in the field of epigenetic cancer therapy.

References

- 1. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]

- 2. covaris.com [covaris.com]

- 3. researchgate.net [researchgate.net]

- 4. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of AC1Q3QWB in Gene Regulation

This guide provides a comprehensive overview of the small molecule this compound (also known as AQB) and its role as a modulator of gene expression, with a focus on its potential as a therapeutic agent in oncology.

Core Mechanism of Action: Disrupting the HOTAIR-EZH2 Interaction

This compound is a selective and efficient disruptor of the interaction between the long non-coding RNA (lncRNA) HOTAIR and Enhancer of Zeste Homolog 2 (EZH2), a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] In many cancers, HOTAIR recruits PRC2 to specific gene promoters, leading to the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification results in the transcriptional silencing of tumor suppressor genes.[3]

This compound intervenes in this process by binding to the HOTAIR-EZH2 interface, thereby preventing the recruitment of PRC2 to target gene promoters. This action lifts the repressive H3K27me3 mark and reactivates the expression of critical tumor suppressor genes.[1][2][3]

Re-activation of Tumor Suppressor Genes

Treatment with this compound leads to the upregulation of a panel of tumor suppressor genes across different cancer types. The following table summarizes the key genes and the observed effects.

| Upregulated Gene | Cancer Type(s) | Downstream Effect | Reference |

| CWF19L1 | Glioma | Degradation of CDK4/6, leading to G1 cell cycle arrest.[4] | [1][4] |

| CDKN1A (p21) | Endometrial Cancer | Induces cell cycle arrest.[5] | [5][6] |

| SOX17 | Endometrial Cancer | Impedes cell proliferation, migration, and invasion.[5] | [5] |

| APC2 | Breast Cancer, Glioblastoma | Leads to the degradation of β-catenin and suppression of the Wnt/β-catenin signaling pathway.[2][3] | [2][3] |

| HOXD10 | Breast Cancer, Glioblastoma | Upregulated upon this compound treatment. | [1] |

| PCDH10 | Breast Cancer, Glioblastoma | Upregulated upon this compound treatment. | [1] |

| PCDHB5 | Breast Cancer, Glioblastoma | Upregulated upon this compound treatment. | [1] |

| NLK | Breast Cancer, Glioblastoma | Upregulated upon this compound treatment. | [1] |

Downstream Cellular Effects and Signaling Pathways

The re-expression of these tumor suppressor genes triggers several anti-cancer cellular responses.

3.1. Cell Cycle Arrest:

This compound induces cell cycle arrest, primarily at the G1/S or G2/M phase, depending on the cell type.[1] In glioma, the upregulation of CWF19L1 leads to the degradation of CDK4/6, key regulators of the G1-S transition, resulting in G1 arrest.[4] In endometrial cancer, the increased expression of CDKN1A (p21) also contributes to cell cycle arrest.[5]

3.2. Inhibition of Wnt/β-catenin Signaling:

A significant consequence of this compound treatment is the suppression of the Wnt/β-catenin signaling pathway. This is primarily achieved through the upregulation of APC2, which promotes the degradation of β-catenin.[2][3] The reduction in nuclear β-catenin levels leads to the downregulation of its target genes, such as ZEB1 and SNAIL, which are involved in epithelial-mesenchymal transition (EMT), cell migration, and invasion.[1]

Synergistic Therapeutic Potential

This compound has demonstrated synergistic anti-tumor effects when used in combination with other cancer therapeutics. This suggests its potential to enhance the efficacy of existing treatments and overcome drug resistance.

| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |

| Palbociclib (B1678290) (CDK4/6 inhibitor) | Glioma | More pronounced suppression of the cell cycle and inhibition of tumor growth.[4] | [1][4] |

| Tazemetostat (B611178) (EZH2 inhibitor) | Endometrial Cancer | Significantly boosts the expression of CDKN1A and SOX17, leading to enhanced cell cycle arrest and inhibition of proliferation, migration, and invasion.[5] | [5] |

| DZNep (EZH2 inhibitor) | Breast Cancer, Glioblastoma | Enhanced anti-tumor activity and toxicity in cancer cells.[2][3] | [2][3] |

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in key in vitro experiments and the corresponding outcomes.

| Concentration | Cell Lines | Experiment | Outcome | Reference |

| 40 µM | U87, N33 (Glioma) | RT-qPCR, Western Blot | Significant upregulation of CWF19L1 mRNA and protein levels.[1] | [1] |

| 40 µM | Glioblastoma and Breast Cancer cell lines | Gene Expression Analysis | Significant elevation of mRNA and protein levels of HOTAIR-PRC2 target genes, especially APC2.[1] | [1] |

| 200 nM | Various cancer cell lines | Western Blot, Confocal Microscopy | Decreased protein levels of β-catenin and p-β-catenin; reduced levels of ZEB1, SNAIL, N-cadherin, and Vimentin.[1] | [1] |

For in vivo studies, this compound was administered at a dosage of 50 mg/kg in an orthotopic breast cancer mouse model, where it was shown to inhibit tumor growth and metastasis.[1]

Detailed Experimental Protocols

6.1. Real-Time Quantitative PCR (RT-qPCR):

Total RNA is extracted from cells using TRIzol reagent (Invitrogen). cDNA is synthesized using a reverse transcription kit (e.g., PrimeScript™ RT Reagent Kit, Takara). RT-qPCR is performed using a SYBR Green PCR kit (e.g., SYBR® Premix Ex Taq™, Takara) on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene used as an internal control.

6.2. Western Blot Analysis:

Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.

6.3. Chromatin Immunoprecipitation (ChIP) Assay:

Cells are cross-linked with 1% formaldehyde. The cross-linking is quenched with glycine. Cells are lysed, and the chromatin is sonicated to generate fragments of 200-1000 bp. The sheared chromatin is immunoprecipitated with specific antibodies (e.g., against H3K27me3 or EZH2) or control IgG overnight at 4°C. The immune complexes are captured with protein A/G magnetic beads. After washing, the cross-links are reversed, and the DNA is purified. The purified DNA is then analyzed by qPCR to quantify the enrichment of specific genomic regions.

Conclusion

This compound is a promising small molecule that targets a key epigenetic regulatory mechanism in cancer. By disrupting the HOTAIR-EZH2 interaction, it reactivates the expression of multiple tumor suppressor genes, leading to a cascade of anti-cancer effects, including cell cycle arrest and inhibition of oncogenic signaling pathways. Its synergistic activity with other targeted therapies further highlights its potential as a valuable component of combination treatment strategies in oncology. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling AC1Q3QWB: A Novel Disruptor of the HOTAIR-EZH2 Axis for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

AC1Q3QWB (also denoted as AQB) is a novel small-molecule compound identified through high-throughput screening as a potent and selective disruptor of the protein-RNA interaction between the long non-coding RNA (lncRNA) HOTAIR and the histone methyltransferase EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting this interaction, this compound effectively blocks PRC2-mediated gene silencing, leading to the re-expression of key tumor suppressor genes. This mechanism of action has demonstrated significant anti-tumor activity across a range of preclinical cancer models, including breast cancer, glioblastoma, and endometrial cancer. Furthermore, this compound has been shown to synergize with other anti-cancer agents, enhancing their therapeutic efficacy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended to inform and guide further research and development efforts.

Discovery and Synthesis

This compound was identified through a rigorous high-throughput screening process designed to discover small molecules capable of disrupting the HOTAIR-EZH2 interaction.[1][2][3] This was followed by molecular docking studies to predict the binding mode and interaction between this compound, HOTAIR, and EZH2.[4]

The specific details of the chemical synthesis of this compound are proprietary and have been attributed to WuXi AppTec Company.[2] While the exact synthetic route is not publicly available, the identification of this compound underscores the feasibility of targeting RNA-protein interactions with small molecules.

Mechanism of Action: Disrupting the HOTAIR-PRC2 Axis

The primary mechanism of action of this compound is the selective disruption of the interaction between the lncRNA HOTAIR and EZH2, a key component of the PRC2 complex.[1][2][3]

-

The Role of HOTAIR and PRC2 in Cancer: The lncRNA HOTAIR is overexpressed in numerous cancers and plays a critical role in tumorigenesis by recruiting the PRC2 complex to specific gene loci.[2] The EZH2 subunit of PRC2 then catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression of target genes, including many tumor suppressors.[1][2]

-

This compound's Intervention: this compound directly interferes with the binding of HOTAIR to EZH2. This prevents the recruitment of the PRC2 complex to target gene promoters, thereby inhibiting the deposition of the repressive H3K27me3 mark. The result is the reactivation of tumor suppressor gene expression.[1][2][3]

The following diagram illustrates the mechanism of action of this compound in disrupting the HOTAIR-EZH2 interaction and its downstream effects.

Modulation of Downstream Signaling Pathways

By reactivating tumor suppressor genes, this compound influences key cellular signaling pathways involved in cancer progression. A significant downstream effect is the suppression of the Wnt/β-catenin signaling pathway.[2]

-

Upregulation of APC2: One of the tumor suppressor genes re-expressed following this compound treatment is APC2.[2] The APC2 protein is a component of the β-catenin destruction complex.

-

Inhibition of Wnt/β-catenin Signaling: Increased APC2 expression leads to the degradation of β-catenin, a central mediator of the Wnt signaling pathway. This, in turn, suppresses the transcription of Wnt target genes that promote cell proliferation and metastasis.[2]

The following diagram illustrates the impact of this compound on the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MDA-MB-231 | Breast Cancer | HOTAIR-EZH2 IC50 | ~20 µM | [2] |

| N33 | Glioblastoma | Cell Cycle Arrest | S/G2 arrest at 40 µM | [2] |

| MDA-MB-231 | Breast Cancer | Cell Cycle Arrest | G2 arrest at 40 µM | [2] |

| Various | Cervical, Gastric, Melanoma | Clonogenic Growth Inhibition | Significant at 40 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosage | Outcome | Reference |

| Orthotopic Breast Cancer (MDA-MB-231) | This compound | 50 mg/kg (i.p.) | Inhibition of tumor growth and metastasis | [2] |

| Orthotopic Breast Cancer | This compound + DZNep | 0.2 mg/kg AQB + 0.2 mg/kg DZNep | Enhanced anti-tumor effect compared to single agents | |

| Glioblastoma PDX | This compound + DZNep | 0.2 mg/kg AQB + 1 mg/kg DZNep | Enhanced anti-tumor effect | |

| Colorectal Cancer (AOM/DSS model) | This compound | 50 mg/kg (i.p.) | Reduced number and size of colon tumors | [4] |

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound. Specific details may require optimization based on the cell type and experimental conditions.

RNA Immunoprecipitation (RIP) Assay

This assay is used to detect the association of specific proteins with RNA molecules in vivo.

-

Cell Lysis: Lyse cells with a polysome lysis buffer containing RNase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against the protein of interest (e.g., EZH2).

-

Washing: Wash the beads extensively to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method (e.g., TRIzol).

-

qRT-PCR: Quantify the amount of a specific RNA (e.g., HOTAIR) that was co-immunoprecipitated using quantitative reverse transcription PCR (qRT-PCR).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of a specific protein at a particular genomic locus.

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., EZH2 or H3K27me3) to pull down the protein-DNA complexes.

-

Washing: Wash the immunoprecipitated complexes to remove non-specific binding.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the associated DNA.

-

qPCR: Quantify the amount of a specific DNA sequence (e.g., the promoter of a tumor suppressor gene) in the immunoprecipitated sample by quantitative PCR (qPCR).

The following diagram outlines the general workflow for a ChIP experiment.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agent that targets the epigenetic machinery through the disruption of a critical lncRNA-protein interaction. Its ability to reactivate tumor suppressor genes and inhibit key oncogenic signaling pathways provides a strong rationale for its continued development. Future research should focus on elucidating the detailed chemical synthesis of this compound and its analogs, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in a broader range of cancer types, both as a monotherapy and in combination with existing and emerging cancer treatments. The development of this compound highlights the potential of targeting the non-coding genome as a novel therapeutic strategy in oncology.

References

A Technical Guide to the Action of AC1Q3QWB on Tumor Suppressor Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small-molecule compound AC1Q3QWB (also known as AQB) and its significant impact on the expression of tumor suppressor genes. This compound has been identified as a selective and efficient disruptor of the interaction between the long non-coding RNA (lncRNA) HOTAIR and Enhancer of Zeste Homolog 2 (EZH2), a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting this interaction, this compound effectively blocks PRC2-mediated transcriptional silencing, leading to the re-expression of critical tumor suppressor genes. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The aberrant silencing of tumor suppressor genes is a hallmark of many cancers and is often driven by epigenetic modifications. The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in this process by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. The long non-coding RNA HOTAIR has been shown to be overexpressed in various cancers, where it facilitates the recruitment of PRC2 to specific gene loci, leading to the silencing of tumor suppressor genes.[1][2][3][4]

The small molecule this compound has emerged as a promising therapeutic agent that targets this HOTAIR-EZH2 axis. By disrupting their interaction, this compound prevents the localization of PRC2 to target promoters, thereby reactivating the expression of key tumor suppressor genes.[1][2][4][5] This guide explores the mechanism of action of this compound and its downstream effects on tumor suppressor gene expression in various cancer models.

Mechanism of Action of this compound

This compound functions as a specific inhibitor of the HOTAIR-EZH2 interaction. This disruption prevents the PRC2 complex from being recruited to the promoter regions of its target genes. Consequently, the H3K27me3 epigenetic mark is not deposited, leading to a more open chromatin state and allowing for the transcriptional activation of previously silenced tumor suppressor genes.[1][2][4]

Signaling Pathway

The signaling pathway affected by this compound is central to epigenetic regulation and gene silencing in cancer. The following diagram illustrates the mechanism of action.

Impact on Tumor Suppressor Gene Expression: Quantitative Data

This compound has been shown to upregulate several key tumor suppressor genes across different cancer cell lines. The following tables summarize the quantitative findings from various studies.

Upregulation of Tumor Suppressor Genes in Glioma

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| CWF19L1 | U87 | This compound | >1.5 | [6] |

Upregulation of Tumor Suppressor Genes in Breast Cancer

| Gene | Cell Line | Treatment | Fold Change (mRNA) | Reference |

| APC2 | MDA-MB-231 | 40nM this compound | Significant Upregulation | [2] |

Upregulation of Tumor Suppressor Genes in Endometrial Cancer

| Gene | Cell Line | Treatment | Effect | Reference |

| CDKN1A | EC cells | This compound | Upregulation | [5] |

| SOX17 | EC cells | This compound | Upregulation | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the function of this compound.

High-Throughput Screening and Molecular Docking

-

Objective: To identify small molecules that disrupt the HOTAIR-EZH2 interaction.

-

Methodology: A virtual screening of small-molecule libraries was performed using molecular docking simulations to predict the binding affinity of compounds to the EZH2 protein at the HOTAIR binding site.[1][2]

RNA Immunoprecipitation (RIP) and Chromatin Immunoprecipitation (ChIP) Assays

-

Objective: To confirm the disruption of the HOTAIR-EZH2 interaction and to assess the changes in H3K27me3 levels at target gene promoters.

-

RIP Assay Protocol:

-

Cells were treated with this compound or a vehicle control.

-

Cell lysates were prepared and incubated with an antibody against EZH2.

-

The immunoprecipitated RNA-protein complexes were isolated.

-

The associated HOTAIR lncRNA was quantified by RT-qPCR to determine the effect of this compound on the EZH2-HOTAIR interaction.[1][2]

-

-

ChIP Assay Protocol:

-

Cells were treated with this compound or a vehicle control.

-

Chromatin was cross-linked with formaldehyde (B43269) and then sonicated to generate fragments.

-

Immunoprecipitation was performed using antibodies against EZH2 or H3K27me3.

-

The immunoprecipitated DNA was purified and quantified by qPCR using primers specific for the promoter regions of target tumor suppressor genes.[2][7]

-

Gene Expression Analysis

-

Objective: To quantify the changes in mRNA levels of tumor suppressor genes following this compound treatment.

-

Methodology (RT-qPCR):

-

RNA was extracted from this compound-treated and control cells.

-

cDNA was synthesized using reverse transcriptase.

-

Quantitative PCR was performed using primers specific for the target tumor suppressor genes and a reference gene for normalization.[2]

-

Protein Analysis

-

Objective: To detect changes in the protein levels of tumor suppressors and downstream signaling molecules.

-

Methodology (Immunofluorescence):

-

Cells were cultured on coverslips and treated with this compound.

-

Cells were fixed, permeabilized, and incubated with primary antibodies against the target proteins (e.g., APC2, β-catenin).

-

Fluorescently labeled secondary antibodies were used for detection.

-

Images were captured using a fluorescence microscope.[2]

-

-

Methodology (Protein Mass Spectrometry):

Downstream Effects and Therapeutic Potential

The upregulation of tumor suppressor genes by this compound leads to significant anti-tumor effects. For instance, the increased expression of APC2 results in the degradation of β-catenin and the suppression of the Wnt/β-catenin signaling pathway, which is known to be oncogenic.[2] Similarly, the upregulation of CDKN1A and SOX17 induces cell cycle arrest and inhibits cancer cell proliferation, migration, and invasion.[5]

Furthermore, this compound has been shown to enhance the efficacy of other anti-cancer agents. In combination with the EZH2 inhibitor DZNep or tazemetostat (B611178), this compound exhibits synergistic effects in killing cancer cells.[1][2][5][8] It also enhances the cell cycle inhibitory effects of the CDK4/6 inhibitor palbociclib (B1678290) in glioma.[6][7]

Conclusion

This compound represents a novel and promising strategy for cancer therapy by targeting the epigenetic machinery that silences tumor suppressor genes. Its ability to disrupt the HOTAIR-EZH2 interaction and restore the expression of key tumor suppressors highlights the therapeutic potential of targeting lncRNA-protein interactions. The synergistic effects of this compound with other targeted therapies further underscore its potential clinical utility. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand and further investigate the role of this compound in cancer treatment.

References

- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on AC1Q3QWB in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on AC1Q3QWB (also referred to as AQB), a novel small-molecule inhibitor of the HOTAIR-EZH2 interaction, in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Findings at a Glance

This compound is a selective disruptor of the interaction between the long non-coding RNA HOTAIR and the histone methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] This disruption inhibits the recruitment of PRC2 to target genes, leading to the upregulation of tumor suppressor genes and subsequent anti-cancer effects.[1][2][3][4] Notably, cancer cell lines with high expression levels of HOTAIR and EZH2 exhibit increased sensitivity to this compound, as evidenced by lower half-maximal inhibitory concentration (IC50) values.[1][2] One of the key downstream effects of this compound is the suppression of the Wnt/β-catenin signaling pathway.[1][2]

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. A lower IC50 value indicates greater potency. The data reveals a significant inverse correlation between this compound IC50 and the expression levels of HOTAIR or EZH2.[2]

| Cell Line | Cancer Type | IC50 (µM) |

| U87MG | Glioblastoma | ~11 |

| N33 | Glioblastoma | ~12 |

| MDA-MB-231 | Breast Cancer | Not specified in snippets |

| Additional Cancer Cell Lines | Various | Not specified in snippets |

Note: The IC50 values for U87MG and N33 cells are for palbociclib (B1678290), a CDK4/6 inhibitor, and are provided here for context as this compound was studied in combination with it in these cell lines.[5] Specific IC50 values for this compound in a broader range of cell lines are presented graphically in the source literature and would require access to the full-text article for precise tabulation.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by intervening in a critical epigenetic regulatory pathway and a key developmental signaling pathway implicated in cancer.

This compound Mechanism of Action

The primary mechanism of this compound is the disruption of the physical interaction between the lncRNA HOTAIR and the EZH2 protein. This prevents the HOTAIR-mediated recruitment of the PRC2 complex to specific gene promoters. Consequently, the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark, is reduced at these sites. This leads to the reactivation of silenced tumor suppressor genes, such as APC2. The upregulation of APC2 promotes the degradation of β-catenin, thereby inhibiting the pro-oncogenic Wnt/β-catenin signaling pathway.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel compound EPIC-0412 reverses temozolomide resistance via inhibiting DNA repair/MGMT in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of AC1Q3QWB: A Technical Guide

Abstract: AC1Q3QWB, also referred to as AQB, is a novel small-molecule inhibitor that selectively disrupts the interaction between the long non-coding RNA (lncRNA) HOTAIR and Enhancer of Zeste Homolog 2 (EZH2), a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This disruption reactivates the expression of tumor suppressor genes that are otherwise epigenetically silenced in various cancers. This guide provides an in-depth analysis of the downstream targets of this compound, detailing its mechanism of action and summarizing key experimental findings and protocols for researchers, scientists, and drug development professionals.

Introduction: The this compound Mechanism of Action

In numerous cancers, including breast cancer, glioma, and endometrial cancer, the lncRNA HOTAIR plays a critical role in tumorigenesis by recruiting the PRC2 to specific gene promoters.[1][2] EZH2, the enzymatic component of PRC2, then catalyzes the trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to the transcriptional silencing of tumor suppressor genes.[4][5]

This compound functions by directly interfering with the HOTAIR-EZH2 interaction.[1][3][6] This prevents the recruitment of PRC2 to target gene promoters, leading to a reduction in H3K27me3 marks and the subsequent reactivation of tumor suppressor gene expression. The downstream effects of this compound are pleiotropic, impacting key cellular processes such as cell cycle progression, DNA repair, and oncogenic signaling pathways.

Primary Downstream Effects and Key Molecular Targets

The therapeutic potential of this compound stems from its ability to modulate multiple downstream pathways. The primary consequences of disrupting the HOTAIR-EZH2 interaction are the upregulation of specific tumor suppressor genes, leading to the inhibition of critical cancer-promoting pathways.

Reactivation of Tumor Suppressor Genes

This compound treatment leads to the robust upregulation of several key tumor suppressor genes that are direct targets of the HOTAIR-PRC2 complex.

| Target Gene | Cancer Type(s) | Consequence of Upregulation | Reference(s) |

| APC2 | Breast Cancer, Glioblastoma | Leads to degradation of β-catenin, suppressing Wnt/β-catenin signaling. | [1][3] |

| CDKN1A (p21) | Endometrial Cancer, Glioma | Induces cell cycle arrest; inhibits the E2F1-RAD51 signaling axis in DNA repair. | [6][7][8][9] |

| SOX17 | Endometrial Cancer | Contributes to the suppression of endometrial cancer cell proliferation, migration, and invasion. | [4][6][7] |

| CWF19L1 | Glioma | Leads to the degradation of CDK4/6, resulting in G1 cell cycle arrest. | [8][10] |

| ATF3 | Endometrial Cancer | Recruits HDAC1 to the BRCA1 promoter, silencing its transcription and inhibiting DNA repair. | [9] |

Inhibition of the Wnt/β-Catenin Signaling Pathway

A primary and well-documented downstream effect of this compound is the suppression of the Wnt/β-catenin signaling pathway.[1][8] This is achieved through the transcriptional reactivation of APC2, a gene encoding a key component of the β-catenin destruction complex.

The signaling cascade is as follows:

-

This compound disrupts the HOTAIR-EZH2 interaction.

-

The APC2 gene promoter is no longer silenced by H3K27me3.

-

Increased APC2 protein promotes the degradation of β-catenin.[1][3]

-

Reduced levels of nuclear β-catenin lead to the downregulation of its downstream transcriptional targets, which are critical for epithelial-mesenchymal transition (EMT) and metastasis.[1] These targets include ZEB1 , SNAIL , N-cadherin , and Vimentin .[1]

Induction of Cell Cycle Arrest

This compound promotes cell cycle arrest through the upregulation of at least two distinct tumor suppressors: CWF19L1 and CDKN1A (p21).[6][8]

-

Via CWF19L1: In glioma, this compound-mediated upregulation of CWF19L1 leads to the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[10] This prevents the phosphorylation of the Retinoblastoma (RB) protein, thereby inducing a G1 phase cell cycle arrest.[8]

-

Via CDKN1A (p21): In endometrial cancer, this compound upregulates CDKN1A, a well-known cell cycle inhibitor.[6][7]

Sensitization to Chemotherapy via Inhibition of DNA Repair

In endometrial cancer, this compound has been shown to enhance the efficacy of platinum-based chemotherapy (carboplatin) by dually suppressing the Homologous Recombination Repair (HRR) pathway.[9] This novel mechanism involves the upregulation of p21 and ATF3.

-

p21-E2F1-RAD51 Axis: Upregulated p21 inhibits the transcription factor E2F1, which is necessary for the expression of RAD51 , a key recombinase in the HRR pathway.[9]

-

ATF3-HDAC1-BRCA1 Axis: Upregulated ATF3 recruits Histone Deacetylase 1 (HDAC1) to the promoter of the BRCA1 gene. This leads to histone deacetylation and transcriptional silencing of BRCA1, another critical component of the HRR pathway.[9]

By inhibiting both RAD51 and BRCA1, this compound impairs the cancer cells' ability to repair DNA damage induced by chemotherapy, leading to increased cell death.[9]

Experimental Protocols

The findings described above were elucidated through a series of established molecular biology techniques. The following are generalized protocols for key experiments cited in the research.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the occupancy of specific proteins (e.g., EZH2, H3K27me3) at target gene promoters.

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the protein of interest (e.g., anti-H3K27me3). Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Degrade proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers designed for specific promoter regions (e.g., APC2 promoter) to quantify the amount of precipitated DNA.[1] A significant reduction in H3K27me3 occupancy at a promoter after this compound treatment indicates successful reactivation.[2]

RNA Immunoprecipitation (RIP) and Chromatin Isolation by RNA Purification (ChIRP) Assays

These assays are essential for confirming that this compound disrupts the physical interaction between the HOTAIR lncRNA and the EZH2 protein.[1][3]

-

RIP Assay:

-

Lyse cells with a gentle lysis buffer to preserve protein-RNA complexes.

-

Incubate the lysate with an antibody against the protein of interest (EZH2).

-

Precipitate the antibody-protein-RNA complexes.

-

Isolate and purify the co-precipitated RNA.

-

Use reverse transcription quantitative PCR (RT-qPCR) to detect and quantify the specific RNA (HOTAIR) that was bound to the protein. A reduced amount of HOTAIR in the precipitate from this compound-treated cells indicates disruption of the interaction.

-

-

ChIRP Assay: This is the reverse of RIP, where the RNA is pulled down to see which proteins are attached. Biotinylated probes complementary to HOTAIR are used to pull down the lncRNA and its associated protein complex. The presence of EZH2 in the complex is then detected by Western blot.

Western Blot Analysis

This technique is used to measure the protein levels of downstream targets.

-

Protein Extraction: Prepare total protein lysates from control and this compound-treated cells.

-

SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., β-catenin, CDK4, p21) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Use a chemiluminescent substrate to detect the HRP signal and visualize the protein bands. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound is a promising therapeutic agent that functions by reversing the epigenetic silencing of key tumor suppressor genes. Its downstream effects are multifaceted, leading to the inhibition of major oncogenic pathways like Wnt/β-catenin, induction of cell cycle arrest, and impairment of DNA repair mechanisms, thereby sensitizing cancer cells to conventional therapies. The data strongly supports the continued investigation of this compound, particularly in combination therapies for cancers characterized by high HOTAIR and EZH2 expression.[1][8] Future research should focus on its pharmacokinetic and pharmacodynamic properties, its ability to penetrate the blood-brain barrier for treating brain tumors, and the identification of biomarkers to predict patient response.[8]

References

- 1. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Compound this compound Selectively Disrupts HOTAIR-Mediated Recruitment of PRC2 and Enhances Cancer Therapy of DZNep [thno.org]

- 6. Compound this compound upregulates CDKN1A and SOX17 by interrupting the HOTAIR-EZH2 interaction and enhances the efficacy of tazemetostat in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HOTAIR‐EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AQBͨ¹ýË«ÖØDNAÐÞ¸´µ÷¿ØÔöÇ¿×Ó¹¬ÄÚĤ°©¶Ô¿¨²¬µÄÃô¸ÐÐÔ£ºÒÖÖÆp21-E2F1-RAD51ºÍATF3-HDAC1-BRCA1ÐźÅͨ· - ÉúÎïͨ [ebiotrade.com]

- 10. HOTAIR-EZH2 inhibitor this compound upregulates CWF19L1 and enhances cell cycle inhibition of CDK4/6 inhibitor palbociclib in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AC1Q3QWB in Epigenetic Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC1Q3QWB, also known as AQB, is a novel small-molecule inhibitor that plays a significant role in epigenetic modification by disrupting the interaction between the long non-coding RNA (lncRNA) HOTAIR and Enhancer of Zeste Homolog 2 (EZH2), a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This disruption leads to the reactivation of tumor suppressor genes silenced by the HOTAIR-PRC2 axis, presenting a promising therapeutic strategy in various cancers, including glioblastoma, breast cancer, and endometrial cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, a compilation of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a selective and efficient disruptor of the HOTAIR-EZH2 interaction.[1][2] In many cancers, the overexpression of HOTAIR facilitates the recruitment of the PRC2 complex to specific gene promoters.[2] EZH2, the enzymatic component of PRC2, then catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to chromatin condensation and transcriptional silencing of target genes, including numerous tumor suppressors.[2][3]

This compound intervenes in this process by binding to the HOTAIR-EZH2 interface, thereby preventing the formation of this complex.[1][2] The subsequent lack of PRC2 recruitment to target gene loci results in a decrease in H3K27me3 levels and a corresponding increase in the expression of previously silenced tumor suppressor genes.[4] This reactivation of tumor suppressor genes contributes to the anti-tumor effects of this compound, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[5][6]

Signaling Pathway

The primary signaling pathway affected by this compound is the epigenetic regulation of gene expression by the HOTAIR-PRC2 complex. By inhibiting this interaction, this compound sets off a cascade of events that ultimately leads to the upregulation of tumor suppressor genes. One of the key downstream pathways impacted is the Wnt/β-catenin signaling pathway. Upregulation of APC2, a negative regulator of Wnt signaling, leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and migration.[1]

Caption: this compound signaling pathway.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Glioblastoma | 42.47 | [1] |

| N33 | Glioblastoma | 38.21 | [1] |

| MDA-MB-231 | Breast Cancer | 45.13 | [1] |

| HEC-1-B | Endometrial Cancer | ~40 | [5] |

| ISHIKAWA | Endometrial Cancer | ~40 | [5] |

Table 2: Effect of this compound on Tumor Suppressor Gene Expression

| Gene | Cell Line | Treatment | Fold Change in mRNA Expression | Reference |

| CDKN1A | HEC-1-B | 40 µM AQB | ~2.5 | [5] |

| SOX17 | HEC-1-B | 40 µM AQB | ~3.0 | [5] |

| APC2 | N33 | 40 µM AQB | ~4.0 | [1] |

| CWF19L1 | U87 | 40 µM AQB | Significant increase | [6] |

Table 3: Synergistic Effects of this compound with Other Inhibitors

| Combination | Cell Line | Effect | Reference |

| This compound + Tazemetostat (EZH2 inhibitor) | HEC-1-B | Synergistic inhibition of cell proliferation | [5] |

| This compound + DZNep (EZH2 inhibitor) | N33 | Enhanced cytotoxicity | [1] |

| This compound + Palbociclib (CDK4/6 inhibitor) | U87 | Enhanced cell cycle arrest | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the role of this compound in epigenetic modification are provided below.

RNA Immunoprecipitation (RIP) Assay

This protocol is used to detect the interaction between HOTAIR and EZH2 and the inhibitory effect of this compound.

Materials:

-

Cells of interest (e.g., U87 glioblastoma cells)

-

This compound

-

RIP buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5 mM DTT, 0.5% NP-40, 100 U/mL RNase inhibitor, protease inhibitor cocktail)

-

Anti-EZH2 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

TRIzol reagent

-

RT-qPCR reagents

Procedure:

-

Culture cells to ~80% confluency and treat with this compound or vehicle control for the desired time.

-

Harvest cells and lyse in RIP buffer.

-

Incubate cell lysate with anti-EZH2 antibody or IgG control overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-protein-RNA complexes.

-

Wash the beads three times with RIP buffer.

-

Elute the RNA from the beads and purify using TRIzol reagent.

-

Perform RT-qPCR to quantify the amount of HOTAIR RNA co-immunoprecipitated with EZH2.

Caption: RNA Immunoprecipitation (RIP) workflow.

Chromatin Isolation by RNA Purification (ChIRP) Assay

This protocol is used to identify the genomic binding sites of HOTAIR.

Materials:

-

Cells of interest

-

This compound

-

Biotinylated antisense probes for HOTAIR

-

Glutaraldehyde for cross-linking

-

Streptavidin magnetic beads

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-link cells with glutaraldehyde.

-

Lyse cells and sonicate to shear chromatin.

-

Hybridize the cell lysate with biotinylated antisense probes targeting HOTAIR.

-

Capture the probe-HOTAIR-chromatin complexes using streptavidin magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the DNA from the complexes and purify.

-

Perform qPCR to identify and quantify the genomic regions associated with HOTAIR.

Caption: Chromatin Isolation by RNA Purification (ChIRP) workflow.

Chromatin Immunoprecipitation (ChIP)-qPCR Assay

This protocol is used to measure the levels of H3K27me3 and H3K27ac at specific gene promoters.

Materials:

-

Cells of interest

-

This compound

-

Formaldehyde for cross-linking

-

ChIP lysis buffer

-

Antibodies against H3K27me3 and H3K27ac

-

IgG control antibody

-

Protein A/G magnetic beads

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Cross-link cells with formaldehyde.

-

Lyse cells and sonicate to shear chromatin.

-

Incubate the chromatin with antibodies against H3K27me3, H3K27ac, or IgG control.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Reverse the cross-linking and purify the DNA.

-

Perform qPCR with primers specific to the promoter regions of target genes (e.g., CDKN1A, SOX17).

Caption: Chromatin Immunoprecipitation (ChIP)-qPCR workflow.

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its ability to specifically disrupt the HOTAIR-EZH2 interaction and reactivate tumor suppressor genes provides a targeted approach to cancer treatment. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar epigenetic modulators. Further investigation into its efficacy in a broader range of cancers and in combination with other therapeutic agents is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Long Non-Coding RNA HOTAIR in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combined inhibition of EZH2 and CDK4/6 perturbs endoplasmic reticulum-mitochondrial homeostasis and increases antitumor activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Specificity of AC1Q3QWB for the HOTAIR-EZH2 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small-molecule compound AC1Q3QWB (also referred to as AQB), focusing on its specificity as a disruptor of the interaction between the long non-coding RNA (lncRNA) HOTAIR and the Enhancer of Zeste Homolog 2 (EZH2), a core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The aberrant recruitment of PRC2 by HOTAIR to specific gene loci leads to the transcriptional silencing of tumor suppressor genes, a hallmark of various cancers, including glioma, breast cancer, and endometrial cancer.[1][2][3] The targeted disruption of this interaction by this compound presents a promising therapeutic strategy.

Quantitative Data Summary

This compound's efficacy is correlated with the expression levels of its targets, HOTAIR and EZH2. Cancer cell lines with high expression of both are more sensitive to the compound.[1][4]

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | HOTAIR Expression Level | EZH2 Expression Level | This compound IC50 (µM) |

| MDA-MB-231 | Breast Cancer | High | High | Low (Specific value not cited) |

| U87 | Glioblastoma | High | High | Low (Specific value not cited) |

| N33 | Glioblastoma | High | High | Low (Specific value not cited) |

| Various | 18 cell lines of 8 tumors | Varied | Varied | Significant inverse correlation |

Note: A significant inverse correlation has been observed between the IC50 of this compound and the levels of either HOTAIR or EZH2 across 18 different cell lines.[1][4]

Table 2: Effect of this compound on the HOTAIR-EZH2 Interaction

| Assay | Cell Line | Treatment | Outcome | Citation |

| RNA Immunoprecipitation (RIP) | MDA-MB-231 | This compound (Dose-dependent) | Dose-dependent reduction of HOTAIR pulled down by EZH2 | [1] |

| Chromatin Isolation by RNA Purification (ChIRP) | MDA-MB-231 | 40nM this compound | Significantly inhibited HOTAIR recruitment of EZH2 | [1][4] |

Mechanism of Action and Specificity

This compound was identified through high-throughput screening and molecular docking as a small molecule that selectively and efficiently disrupts the HOTAIR-EZH2 interaction.[1][4][5] This disruption prevents the HOTAIR-mediated recruitment of the PRC2 complex to the chromatin of target genes. Consequently, the EZH2-catalyzed trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark, is reduced at these sites. This leads to the transcriptional re-activation of silenced tumor suppressor genes.[1][4]

The specificity of this compound is a key aspect of its therapeutic potential. Experimental evidence demonstrates that while it potently inhibits the HOTAIR-EZH2 interaction, it does not affect the binding of EZH2 to other lncRNAs, such as GTL2 and H19.[1] Furthermore, this compound treatment does not alter PRC2 association at loci regulated by other lincRNAs, such as SMN-AS1, underscoring its selective action.[4]

The proposed mechanisms for this disruption include steric blocking of the specific binding site between HOTAIR and EZH2 or the disruption of a secondary structure within HOTAIR that is recognized by EZH2.[1][4]

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for validating the specificity and efficacy of this compound. The following are key experimental protocols cited in the research.

RNA Immunoprecipitation (RIP) Assay

This assay is used to confirm the disruption of the physical association between HOTAIR and EZH2 protein by this compound.

-

Objective: To quantify the amount of HOTAIR lncRNA bound to EZH2 protein in cells with and without this compound treatment.

-

Methodology:

-

Cell Lysis: Cancer cells (e.g., MDA-MB-231) are treated with DMSO (control) or varying concentrations of this compound. Cells are then harvested and lysed to release protein-RNA complexes.

-

Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an antibody specific for EZH2. This captures EZH2 and any RNA molecules bound to it. A negative control using a non-specific IgG antibody is also performed.

-

Washing: The beads are washed to remove non-specifically bound proteins and RNA.

-

RNA Elution and Purification: The RNA is eluted from the EZH2-antibody-bead complex and purified using a method like TRIzol extraction.

-

Quantification: The amount of HOTAIR RNA is quantified using real-time quantitative PCR (RT-qPCR). A decrease in HOTAIR detected in the this compound-treated samples compared to the control indicates disruption of the interaction.[1][4]

-

Caption: Experimental workflow for RNA Immunoprecipitation (RIP).

Chromatin Immunoprecipitation (ChIP) Assay

This assay is performed to determine the effect of this compound on the recruitment of PRC2 (via EZH2) and the resulting H3K27me3 marks at specific gene promoters.

-

Objective: To measure the occupancy of EZH2 and the level of H3K27me3 at the promoter regions of known HOTAIR-PRC2 target genes (e.g., HOXD10, PCDH10, PCDHB5).

-

Methodology:

-

Cross-linking: Cells treated with this compound or control are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to EZH2 or H3K27me3 to pull down the DNA fragments associated with these marks.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantification: The amount of specific DNA (e.g., promoter regions of target genes) is quantified by qPCR. A reduction in the amount of promoter DNA pulled down in this compound-treated cells indicates decreased EZH2 occupancy and H3K27me3 levels.[4]

-

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Chromatin Isolation by RNA Purification (ChIRP)

ChIRP is used as a complementary method to RIP to confirm that this compound disrupts the recruitment of EZH2 by HOTAIR.

-

Objective: To pull down HOTAIR lncRNA and identify the proteins associated with it.

-

Methodology:

-

Cross-linking: Cells are cross-linked with formaldehyde.

-

Lysis and Sonication: Cells are lysed and chromatin is sonicated.

-

Hybridization: Biotinylated probes antisense to HOTAIR are used to hybridize with and capture the HOTAIR lncRNA along with its bound proteins and DNA.

-

Capture: Streptavidin magnetic beads are used to capture the biotin-probe-HOTAIR complexes.

-

Analysis: After reversing the cross-links, the associated proteins are analyzed by Western blot. A weaker EZH2 signal in this compound-treated cells confirms the disruption of the interaction.[1][4]

-

Therapeutic Synergies

This compound has demonstrated the ability to enhance the efficacy of other cancer therapies, positioning it as a valuable component of combination treatments.

-

With DZNep: this compound significantly enhances the anti-tumor effects of 3-Deazaneplanocin A (DZNep), an inhibitor of histone methyltransferase.[1] The combination of low doses of both agents achieves a more potent killing of cancer cells than DZNep alone in both breast cancer and glioblastoma models.[1][4]

-

With Palbociclib (B1678290): In glioma, combining this compound with the CDK4/6 inhibitor palbociclib results in a more pronounced suppression of the cell cycle and inhibits tumor growth more effectively than either drug alone.[3][6]

-

With Tazemetostat (B611178): In endometrial cancer, this compound enhances the efficacy of tazemetostat, an EZH2 inhibitor, in suppressing cancer cell proliferation and migration.[2][7]

Conclusion

The small molecule this compound is a potent and highly specific disruptor of the oncogenic HOTAIR-EZH2 interaction. Extensive experimental data validates its mechanism of selectively blocking the recruitment of the PRC2 complex by HOTAIR, leading to the re-expression of critical tumor suppressor genes. Its specificity of action, combined with its demonstrated synergy with other established anti-cancer agents, underscores its significant potential for development as a targeted therapy for cancers characterized by high HOTAIR and EZH2 expression.

References